Ethyl 3-methyl-1-oxo-1,4-dihydro-1lambda~4~,4-benzothiazine-2-carboxylate
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Overview
Description
Ethyl 3-methyl-1-oxo-1,4-dihydro-1lambda~4~,4-benzothiazine-2-carboxylate is a synthetic organic compound belonging to the benzothiazine class. This compound is characterized by its unique structure, which includes a benzothiazine ring system fused with an ethyl ester group. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar heterocyclic system, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology .
Mode of Action
Indole derivatives, which are structurally related, are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that the compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-1-oxo-1,4-dihydro-1lambda~4~,4-benzothiazine-2-carboxylate typically involves the condensation of 2-aminobenzenethiol with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzothiazine ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or chromatography techniques to ensure its suitability for further applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-1-oxo-1,4-dihydro-1lambda~4~,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Shares a similar ester functional group but differs in the ring structure.
3-Methyl-4-oxo-3,4-dihydroimidazo: Contains a similar oxo group but has a different heterocyclic system.
Uniqueness
Ethyl 3-methyl-1-oxo-1,4-dihydro-1lambda~4~,4-benzothiazine-2-carboxylate is unique due to its benzothiazine ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 3-methyl-1-oxo-4H-1λ4,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-3-16-12(14)11-8(2)13-9-6-4-5-7-10(9)17(11)15/h4-7,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICNNHIUDKUNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C2S1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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